molecular formula C13H12ClNO2 B14026504 2-Chloro-4-(2,4-dimethoxyphenyl)pyridine

2-Chloro-4-(2,4-dimethoxyphenyl)pyridine

Cat. No.: B14026504
M. Wt: 249.69 g/mol
InChI Key: SEEIQHZQYZFPAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(2,4-dimethoxyphenyl)pyridine is a chemical building block For Research Use Only, intended for use by qualified laboratory professionals. This compound is strictly for research and development purposes in a controlled laboratory setting. It is not intended for human or veterinary diagnostic or therapeutic uses. This chloro-substituted pyridine derivative serves as a valuable synthetic intermediate in medicinal chemistry and drug discovery research. Compounds within this structural class, particularly tertiary diarylamines derived from similar chloropyridine precursors, have been identified as promising scaffolds in the discovery of novel antitumor agents . Research indicates that such molecules can function as potent inhibitors of tubulin polymerization, effectively targeting the colchicine binding site on tubulin . This mechanism disrupts microtubule dynamics, which is crucial for cell division, making these compounds of significant interest for investigating new anticancer therapeutics . The molecular structure features a pyridine ring core, which is a privileged scaffold in pharmaceuticals, linked to a dimethoxyphenyl group. The chlorine atom at the 2-position of the pyridine ring is a reactive site that facilitates further functionalization through cross-coupling reactions or nucleophilic aromatic substitution, allowing researchers to create a diverse library of molecules for structure-activity relationship (SAR) studies . Handling should be conducted in accordance with applicable laboratory safety standards, and researchers should consult the safety data sheet (SDS) prior to use.

Properties

Molecular Formula

C13H12ClNO2

Molecular Weight

249.69 g/mol

IUPAC Name

2-chloro-4-(2,4-dimethoxyphenyl)pyridine

InChI

InChI=1S/C13H12ClNO2/c1-16-10-3-4-11(12(8-10)17-2)9-5-6-15-13(14)7-9/h3-8H,1-2H3

InChI Key

SEEIQHZQYZFPAJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=NC=C2)Cl)OC

Origin of Product

United States

Preparation Methods

Chlorination of Amino-Substituted Pyridines

One industrially relevant approach involves the selective chlorination of amino-substituted pyridines at the 2-position using a combination of hydrochloric acid and hydrogen peroxide in aqueous solution. This method is described in a US patent (US5686618A) for preparing 3-amino-2-chloro-4-aryl-pyridines, which can be adapted for the preparation of 2-chloro-4-(2,4-dimethoxyphenyl)pyridine by starting from an appropriate 3-amino-4-(2,4-dimethoxyphenyl)pyridine precursor.

Key steps include:

  • Reacting 3-amino-4-substituted pyridine with HCl/H2O2 to selectively chlorinate at the 2-position.
  • Adjusting the pH of the reaction mixture to between -1 and +1 using sodium hydroxide to facilitate extraction.
  • Extracting the product with halohydrocarbon solvents such as methylene chloride or chloroform.
  • Further pH adjustment to 3.5–5 to isolate the desired chlorinated product.
  • Optionally, catalytic hydrogenation (e.g., Pd/C catalyst in methanol/water) can be used to reduce by-products or intermediates.

This method allows for high regioselectivity and can be scaled industrially, with the possibility of recovering and recycling by-products such as 2,6-dichloro-3-amino-4-aryl-pyridines.

Multi-Step Synthesis via 2-Alkoxy-4-Substituted Pyridine Intermediates

A Chinese patent (CN103724256A) describes a five-step method for synthesizing 2-alkoxy-4-substituted pyridine derivatives, which can be adapted for this compound by controlling the substituents:

  • Nitrogen Oxidation: Starting from 2-chloropyridine, oxidation to the N-oxide derivative.
  • Etherification: Introduction of alkoxy groups (such as methoxy) at the 4-position.
  • Nitration: Nitration to introduce nitro groups where necessary.
  • Halogenation: Bromination or iodination at specific positions.
  • Denitrogenation and oxygen removal: Using phosphorus oxychloride (POCl3) under reflux to remove N-oxide and convert intermediates to the desired chloro-substituted pyridines.

This method emphasizes moderate reaction conditions, good yields, and the ability to produce various halogenated and alkoxylated pyridine derivatives, which can be precursors or analogs of this compound.

Preparation of 2-Chloro-4,6-Dimethoxypyrimidine as a Related Compound

Though focused on pyrimidine derivatives, a Chinese patent (CN1467206A) outlines a three-step method involving salifying, cyanamide reaction, and condensation to prepare 2-chloro-4,6-dimethoxypyrimidine, which shares structural similarity with this compound:

  • Salifying malononitrile with HCl in a composite solvent.
  • Cyanamide reaction to generate amino-cyano intermediates.
  • Catalytic condensation with HCl gas to form the chloro-substituted dimethoxypyrimidine.

The method yields high purity and yield products and uses composite solvents such as dimethylformamide, dimethylacetamide, and others to optimize reaction efficiency. While this method is specific to pyrimidines, the approach of stepwise functionalization and chlorination under controlled conditions is instructive for pyridine derivatives.

Comparative Data Table of Preparation Methods

Preparation Method Key Reactants/Intermediates Reaction Conditions Solvents Yield & Purity Notes
Selective Chlorination of 3-Amino-4-Aryl Pyridine 3-amino-4-(2,4-dimethoxyphenyl)pyridine, HCl, H2O2 Aqueous acidic medium, pH adjustment (-1 to +1), room temp to 45°C Methylene chloride, chloroform High yield, high regioselectivity Scalable industrial method; pH control critical
Multi-step Synthesis via 2-Alkoxy-4-Substituted Pyridines 2-chloropyridine, acetyl bromide/iodide, POCl3 Reflux in acetic acid, 20 h reflux for deoxygenation Acetic acid, chloroform Moderate to good yields (28-33%) Versatile for various halogenations; complex steps
Salifying, Cyanamide, Condensation for Dimethoxypyrimidine Malononitrile, HCl, cyanamide, catalyst 0-120°C, pressure kettle, composite solvents DMF, DMAc, DMSO, others High purity, improved yield (~55%) Methodology applicable for related heterocycles

Research Findings and Practical Considerations

  • Regioselectivity: Chlorination using HCl/H2O2 in aqueous media is highly selective for the 2-position on amino-substituted pyridines, minimizing side reactions and enabling cleaner product isolation.

  • Solvent Choice: Halohydrocarbon solvents like methylene chloride and chloroform are preferred for extraction due to their chemical resistance and safety profile. Composite solvents combining polar aprotic solvents improve solubility and reaction efficiency in multi-step syntheses.

  • pH Control: Precise pH adjustments during workup are essential for product isolation and purity, especially in chlorination and extraction steps.

  • Catalysis: Use of palladium on carbon catalysts facilitates reduction steps when needed, enhancing product yields and purity.

  • Scalability: The described methods, particularly the chlorination approach, are suitable for industrial scale-up due to straightforward reaction conditions and solvent recovery options.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(2,4-dimethoxyphenyl)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the pyridine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

    Reduction Reactions: Reduction of the pyridine ring can lead to the formation of piperidine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride, potassium tert-butoxide, and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridine derivatives.

    Oxidation Reactions: Pyridine N-oxides are formed.

    Reduction Reactions: Piperidine derivatives are the major products.

Scientific Research Applications

2-Chloro-4-(2,4-dimethoxyphenyl)pyridine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of agrochemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(2,4-dimethoxyphenyl)pyridine involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or binding to receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Pyridine Derivatives

Compound Name Substituents (Pyridine Positions) Key Functional Groups Molecular Weight (g/mol) Melting Point (°C)
2-Chloro-4-(2,4-dimethoxyphenyl)pyridine Cl (2), 2,4-dimethoxyphenyl (4) Cl, OCH₃ ~275.7* Not reported
4-Chloro-2-(2-fluorophenyl)pyridine Cl (4), 2-fluorophenyl (2) Cl, F 237.7 Not reported
2-Chloro-4-(5-chlorothiophen-2-yl)-6-methylnicotinonitrile Cl (2), 5-Cl-thiophene (4), CN (3), CH₃ (6) Cl, thiophene, nitrile 283.7 Not reported
2-Chloro-4-(4-methylphenylsulfonylamino)pyrimidine Cl (2), sulfonamide (4) Cl, SO₂NH 299.8 Not reported
RO4917523 Cl (2), 4-fluoroimidazolylethynyl (4) Cl, ethynyl, fluoroimidazole 397.8 Not reported

*Calculated based on molecular formula C₁₃H₁₁ClNO₂.

Key Observations :

  • Electron Effects : The 2,4-dimethoxyphenyl group in the target compound donates electron density via methoxy groups, contrasting with electron-withdrawing substituents like sulfonamide (-SO₂NH) or nitrile (-CN) in analogues .
  • Bioactivity : Compounds with halogen and aromatic substituents (e.g., RO4917523) often exhibit enhanced binding to biological targets due to hydrophobic and π-π interactions .
  • Reactivity: The chlorine at position 2 in pyridine derivatives is a common site for nucleophilic substitution, enabling further derivatization. For example, 2-chloro-4-(4-methylphenylsulfonylamino)pyrimidine undergoes methoxylation to yield herbicidal agents .
Physical and Spectral Properties

Table 2: Spectral Data Comparison

Compound IR (cm⁻¹) ¹H NMR (δ, ppm)
This compound ~1250 (C-O), ~750 (C-Cl) 3.8–4.0 (OCH₃), 6.5–8.5 (aromatic H)
2-Amino-6-(2,4-dimethoxyphenyl)pyridine ~3350 (NH₂), ~1600 (C=N) 3.8 (OCH₃), 6.6–8.2 (aromatic H)
4-Chloro-2-(2-fluorophenyl)pyridine ~1100 (C-F) 7.2–8.1 (fluorophenyl H)
  • The 2,4-dimethoxyphenyl group produces distinct OCH₃ signals in ¹H NMR, absent in fluorophenyl or thiophene-containing analogues.
  • Chlorine substituents in pyridines are confirmed via IR peaks near 750 cm⁻¹ (C-Cl stretch) .

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